molecular formula C7H6ClFIN B12973006 (4-Chloro-2-fluoro-6-iodophenyl)methanamine

(4-Chloro-2-fluoro-6-iodophenyl)methanamine

Cat. No.: B12973006
M. Wt: 285.48 g/mol
InChI Key: JXUJQSAHIJINCY-UHFFFAOYSA-N
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Description

(4-Chloro-2-fluoro-6-iodophenyl)methanamine: is an organic compound that features a phenyl ring substituted with chlorine, fluorine, and iodine atoms, along with a methanamine group. This compound is of interest due to its unique combination of halogen atoms, which can impart distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Chloro-2-fluoro-6-iodophenyl)methanamine typically involves multi-step organic reactions. One common route starts with the halogenation of a phenyl ring, followed by the introduction of the methanamine group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial to achieving high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation processes, followed by amination reactions. These processes are optimized for efficiency, cost-effectiveness, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

(4-Chloro-2-fluoro-6-iodophenyl)methanamine undergoes various chemical reactions, including:

    Substitution Reactions: The halogen atoms can be replaced by other functional groups through nucleophilic or electrophilic substitution.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium hydroxide or potassium tert-butoxide in polar solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenylmethanamines, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

(4-Chloro-2-fluoro-6-iodophenyl)methanamine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-Chloro-2-fluoro-6-iodophenyl)methanamine involves its interaction with specific molecular targets. The halogen atoms can influence the compound’s reactivity and binding affinity to various enzymes or receptors. The methanamine group can also participate in hydrogen bonding and other interactions, affecting the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

  • (4-Chloro-2-fluoro-6-bromophenyl)methanamine
  • (4-Chloro-2-fluoro-6-iodophenyl)ethanamine
  • (4-Chloro-2-fluoro-6-iodophenyl)methanol

Uniqueness

(4-Chloro-2-fluoro-6-iodophenyl)methanamine is unique due to its specific combination of chlorine, fluorine, and iodine atoms on the phenyl ring, along with the methanamine group. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C7H6ClFIN

Molecular Weight

285.48 g/mol

IUPAC Name

(4-chloro-2-fluoro-6-iodophenyl)methanamine

InChI

InChI=1S/C7H6ClFIN/c8-4-1-6(9)5(3-11)7(10)2-4/h1-2H,3,11H2

InChI Key

JXUJQSAHIJINCY-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1F)CN)I)Cl

Origin of Product

United States

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